molecular formula C8H10ClNO B12980083 (S)-5-(1-Aminoethyl)-2-chlorophenol

(S)-5-(1-Aminoethyl)-2-chlorophenol

Cat. No.: B12980083
M. Wt: 171.62 g/mol
InChI Key: XTONEXLAHGUXLM-YFKPBYRVSA-N
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Description

(S)-5-(1-Aminoethyl)-2-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. Its unique structure, featuring a chiral center and functional groups such as an amino group and a chlorophenol moiety, makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminoethyl)-2-chlorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic asymmetric transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Engineered transaminase polypeptides are employed to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminoethyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chlorophenol moiety can be reduced to form phenol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, phenol derivatives, and substituted chlorophenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the chlorophenol moiety can participate in hydrophobic interactions and π-π stacking. These interactions enable the compound to modulate enzyme activity and receptor binding, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-(1-Aminoethyl)-2-chlorophenol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chiral center, an amino group, and a chlorophenol moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

XTONEXLAHGUXLM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)O)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)O)N

Origin of Product

United States

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